2-(2-Carboxyphenoxy)benzoic Acid: A Technical Whitepaper on Structural Dynamics, Synthesis, and Advanced Applications
2-(2-Carboxyphenoxy)benzoic Acid: A Technical Whitepaper on Structural Dynamics, Synthesis, and Advanced Applications
Executive Summary
2-(2-Carboxyphenoxy)benzoic acid , widely known by its synonym 2,2'-oxydibenzoic acid , is a highly versatile aromatic dicarboxylic acid. Characterized by a diphenyl ether core flanked by two ortho-substituted carboxyl groups, this molecule serves as a critical building block in advanced materials science and drug development. Its unique "V-shaped" geometry and flexible ether hinge make it an exceptional ligand for dynamic Metal-Organic Frameworks (MOFs)[1] and a structural modifier in high-performance polyarylate resins[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic protocol via Ullmann-type coupling, and explores its downstream applications.
Chemical Identity and Physicochemical Profiling
Understanding the structural dynamics of 2-(2-carboxyphenoxy)benzoic acid is essential for predicting its behavior in coordination chemistry and polymer matrices. The central C-O-C ether linkage provides rotational freedom, allowing the two bulky benzoate arms to adopt various dihedral angles to minimize steric hindrance.
According to data from [3] and chemical substance databases like [4], the compound exhibits moderate polarity and strong hydrogen-bonding capabilities, which are critical for crystal engineering.
Table 1: Key Physicochemical Parameters
| Property | Value | Causality / Scientific Significance |
| IUPAC Name | 2-(2-carboxyphenoxy)benzoic acid | Standardized nomenclature defining the ortho-substituted ether linkage[3]. |
| Common Synonyms | 2,2'-oxydibenzoic acid; diphenyl ether-2,2'-dicarboxylic acid | Frequently used in commercial catalogs (e.g., )[5]. |
| Molecular Formula | C₁₄H₁₀O₅ | Dictates stoichiometric ratios for MOF and polymer synthesis[3]. |
| Molar Mass | 258.23 g/mol | Essential for precise molarity calculations in biochemical assays[3]. |
| CAS Registry Number | 37424-29-6 | Unique identifier for regulatory compliance and procurement[4]. |
| Topological Polar Surface Area | 83.8 Ų | Indicates moderate polarity, affecting solubility (high in DMF/DMSO, low in water)[3]. |
| H-Bond Donors / Acceptors | 2 / 5 | Facilitates strong intermolecular hydrogen bonding, crucial for supramolecular assembly[3]. |
Mechanistic Synthesis: The Ullmann Diaryl Ether Coupling
The synthesis of 2-(2-carboxyphenoxy)benzoic acid is classically achieved via a copper-catalyzed Ullmann-type cross-coupling reaction between salicylic acid and 2-chlorobenzoic acid.
Causality Behind Experimental Choices
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Potassium Carbonate (K₂CO₃): Selected over stronger bases (like NaOH) to deprotonate both the carboxylic acid and the phenolic hydroxyl group of salicylic acid. It forms a highly nucleophilic dianion without inducing hydrolytic cleavage of the solvent or unwanted side reactions at elevated temperatures.
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Copper(I) Iodide (CuI): The soft iodide ligand stabilizes the active Cu(I) oxidation state. This lowers the activation energy required for the oxidative addition of the electron-rich 2-chlorobenzoic acid, enabling the catalytic cycle.
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N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, providing the thermal energy (130°C) necessary to overcome the high activation barrier of aryl C-Cl bond cleavage.
Experimental Workflow: Self-Validating Protocol
To ensure trustworthiness and reproducibility, this protocol integrates built-in quality control (QC) checks at every critical stage.
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Reaction Setup & Deprotonation:
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Action: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of salicylic acid and 1.1 eq of 2-chlorobenzoic acid in anhydrous DMF. Add 2.5 eq of anhydrous K₂CO₃ and 0.1 eq of CuI.
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Validation Check: Ensure strict anhydrous conditions. Moisture degrades the Cu(I) catalyst into inactive Cu(II) species, visually indicated by a premature shift from a pale suspension to a dark green/blue solution.
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Catalytic Reflux:
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Action: Heat the mixture to 130°C and stir for 12–16 hours.
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Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent. The complete disappearance of the 2-chlorobenzoic acid spot validates the completion of the cross-coupling phase.
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Workup & Acidification:
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Action: Cool the mixture to room temperature, filter through Celite to remove copper salts, and concentrate the filtrate. Dilute with water and slowly add 2M HCl under vigorous stirring.
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Validation Check: Continuously monitor the pH. The target dicarboxylic acid specifically precipitates at pH < 3 . If the pH remains higher, the carboxylate salts remain water-soluble, resulting in zero yield.
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Purification & Verification:
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Action: Collect the crude precipitate via vacuum filtration and recrystallize from a hot ethanol/water mixture.
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Validation Check: Perform ¹H-NMR (in DMSO-d₆). The spectrum must show the absence of starting materials and clearly display the 8 distinct aromatic protons, validating the intact diphenyl ether core.
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Fig 1. Ullmann synthesis workflow for 2-(2-carboxyphenoxy)benzoic acid.
Applications in Advanced Materials
Ligand for Metal-Organic Frameworks (MOFs)
In the realm of coordination chemistry, 2-(2-carboxyphenoxy)benzoic acid is highly prized as a V-shaped dicarboxylate ligand[1]. Unlike rigid linear ligands (e.g., terephthalic acid), the central ether oxygen acts as a flexible hinge. During solvothermal synthesis with transition metals (such as Zn²⁺ or Cd²⁺), the ligand adapts its conformation to minimize steric strain[6]. This structural plasticity results in dynamic, porous MOF architectures that are highly effective for gas adsorption, catalysis, and targeted drug delivery.
Fig 2. Solvothermal self-assembly workflow for MOF construction using the V-shaped ligand.
Structural Modifier in Polyarylate Resins
In polymer science, this compound is utilized as an aromatic dicarboxylic acid monomer for the production of advanced polyarylate resins[2]. Incorporating the diphenyl ether moiety into polymer backbones disrupts strict structural linearity. This modification significantly reduces the photoelasticity coefficient of the resulting films, making them highly desirable for optical recording media, flexible displays, and advanced printed circuit boards[2],[7].
References
-
National Center for Biotechnology Information. "2,2'-Oxydibenzoic acid | C14H10O5 | CID 423920 - PubChem." PubChem Database. Available at:[Link]
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NextSDS. "2,2'-Oxydibenzoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
- European Patent Office. "EP0331746B1 - Polyester film." Google Patents.
- Chinese Patent Office. "CN105837801A - Polyacrylate resin solution composition, method for producing polyarylate resin film..." Google Patents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN105837801A - Polyacrylate resin solution composition, method for producing polyarylate resin film, polyarylate resin film, three layer film, laminated plate, and printed circuit board - Google Patents [patents.google.com]
- 3. 2,2'-Oxydibenzoic acid | C14H10O5 | CID 423920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
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- 6. researchgate.net [researchgate.net]
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